Quinolino[3,2-b]acridine
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Overview
Description
Quinolino[3,2-b]acridine is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that combines quinoline and acridine moieties, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinolino[3,2-b]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,11-diphenylquinolino[3,2,1-de]acridine-5,9-dione with suitable reagents to form the desired compound . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Quinolino[3,2-b]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinolino[3,2,1-de]acridine-5,9-dione.
Reduction: Reduction reactions can convert this compound derivatives into more reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinolino[3,2,1-de]acridine-5,9-dione .
Scientific Research Applications
Quinolino[3,2-b]acridine has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA and disrupt cellular processes.
Industry: this compound derivatives are used in the production of dyes and pigments due to their vibrant colors and stability.
Mechanism of Action
The mechanism by which quinolino[3,2-b]acridine exerts its effects involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cellular apoptosis. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
Quinoline: A simpler structure with a single fused ring system, used in the synthesis of various pharmaceuticals.
Acridine: Known for its antibacterial properties and used in the development of dyes and drugs.
Indolo[2,3-b]acridine: Another heterocyclic compound with similar applications in OLEDs and biological research.
Uniqueness: Quinolino[3,2-b]acridine stands out due to its fused ring system that combines the properties of both quinoline and acridine, making it a versatile and valuable compound in various fields of research and industry.
Properties
CAS No. |
258-57-1 |
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Molecular Formula |
C20H12N2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
quinolino[3,2-b]acridine |
InChI |
InChI=1S/C20H12N2/c1-3-7-17-13(5-1)9-15-11-16-10-14-6-2-4-8-18(14)22-20(16)12-19(15)21-17/h1-12H |
InChI Key |
VZNQNRUYJWSBQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C4C=C5C=CC=CC5=NC4=CC3=N2 |
Origin of Product |
United States |
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